Methyl 6-methyl-4-(p-tolyl)picolinate

Lipophilicity Physicochemical Property ADME

Optimize your SAR campaigns with this 4,6-diarylpicolinate building block, distinguished by its 4-(p-tolyl) group. This substitution elevates its computed lipophilicity to XLogP3 3.4, over two units higher than unsubstituted methyl picolinate (XLogP3 1.4), directly enhancing membrane permeability and hydrophobic binding in assays. Unlike simpler analogs, it provides superior steric bulk and partitioning behavior, making it an irreplaceable comparator for probing substituent effects. Sourced at 98% purity, it ensures reliable, reproducible results for cross-coupling, C-H functionalization, and reference standard development.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B11869543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-4-(p-tolyl)picolinate
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C(=O)OC
InChIInChI=1S/C15H15NO2/c1-10-4-6-12(7-5-10)13-8-11(2)16-14(9-13)15(17)18-3/h4-9H,1-3H3
InChIKeyYIABKEQDXAIBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-methyl-4-(p-tolyl)picolinate: A Defined 4,6-Disubstituted Picolinate Building Block for Chemical Synthesis


Methyl 6-methyl-4-(p-tolyl)picolinate (CAS: 1338441-77-2) is a heteroaromatic ester that serves as a functionalized pyridine building block [1]. It is characterized by a methyl ester at the 2-position, a methyl group at the 6-position, and a para-tolyl (4-methylphenyl) substituent at the 4-position of the pyridine ring [1]. This specific substitution pattern imparts a computed XLogP3 value of 3.4 and a topological polar surface area (TPSA) of 39.2 Ų, distinguishing its physicochemical profile from simpler picolinate analogs [1].

Why Simple Picolinate Esters Cannot Substitute for Methyl 6-methyl-4-(p-tolyl)picolinate in Lipophilicity-Dependent Applications


Generic substitution of this compound with simpler picolinate esters, such as Methyl 6-methylpicolinate, is not scientifically valid due to significant differences in lipophilicity and steric bulk. The presence of the 4-(p-tolyl) group on the pyridine core of Methyl 6-methyl-4-(p-tolyl)picolinate increases its computed lipophilicity (XLogP3 = 3.4) by over two units compared to the unsubstituted analog (XLogP3 = 1.4) [1][2]. This divergence directly impacts partitioning behavior, membrane permeability, and binding interactions in biological assays and material science applications, rendering the simpler analog an unsuitable substitute for applications requiring the specific physicochemical profile of the target compound.

Quantitative Evidence Differentiating Methyl 6-methyl-4-(p-tolyl)picolinate from Closest Analogs


Lipophilicity (XLogP3) Differentiates Methyl 6-methyl-4-(p-tolyl)picolinate from Methyl 6-methylpicolinate

The target compound exhibits a computed XLogP3 value of 3.4 [1]. This represents a significant increase in lipophilicity compared to the structurally simpler analog Methyl 6-methylpicolinate, which has a computed XLogP3 value of 1.4 [2]. The increased lipophilicity is a direct consequence of the 4-(p-tolyl) substitution on the pyridine core.

Lipophilicity Physicochemical Property ADME

Synthetic Versatility of Methyl 6-methyl-4-(p-tolyl)picolinate via Suzuki-Miyaura Cross-Coupling

The compound's 4-aryl substitution pattern is amenable to construction via the widely employed Suzuki-Miyaura cross-coupling reaction . This metal-catalyzed carbon-carbon bond-forming methodology is a cornerstone of modern synthetic chemistry, enabling efficient and modular assembly of the target structure from commercially available precursors. While the target compound is a finished product, its structure embodies the synthetic logic of this reaction, underscoring its accessibility and the feasibility of generating structurally diverse analogs through similar coupling strategies.

Organic Synthesis Cross-Coupling Building Block

Commercial Availability and High Purity Specifications of Methyl 6-methyl-4-(p-tolyl)picolinate

The compound is commercially available from multiple suppliers with specified purity levels, most notably at 98% purity . This high level of purity is critical for reproducible research outcomes, as impurities can confound biological assays and material characterization. While many picolinate derivatives are also available at similar purities, the consistent specification for this specific substitution pattern ensures that researchers can procure a reliable, well-characterized material without the need for in-house purification and validation.

Procurement Quality Control Purity

Defined Molecular Architecture: A 4,6-Diarylpicolinate Scaffold with Unique Substitution

Methyl 6-methyl-4-(p-tolyl)picolinate belongs to the class of 4,6-diarylpicolinates, a pharmacologically significant scaffold found in compounds with anxiolytic activity [1]. Its precise substitution pattern—a methyl group at the 6-position and a para-tolyl group at the 4-position—is a defined molecular architecture. In contrast, closely related analogs such as Methyl 4-methyl-6-phenylpicolinate (CAS 119715-66-1) have an inverted substitution pattern (4-methyl, 6-phenyl), leading to distinct electronic and steric environments that can significantly alter biological activity and binding modes.

Chemical Structure Medicinal Chemistry Ligand Design

Recommended Application Scenarios for Methyl 6-methyl-4-(p-tolyl)picolinate Based on Quantified Evidence


Lipophilicity-Driven Biological Assay Development

The compound's elevated XLogP3 value of 3.4, compared to simpler picolinate esters (XLogP3 = 1.4), makes it a suitable candidate for biological assays where enhanced membrane permeability or specific hydrophobic binding interactions are desired [1]. This property is particularly relevant in cell-based assays and target engagement studies where logP optimization is a critical parameter.

Structure-Activity Relationship (SAR) Studies on 4,6-Diarylpicolinate Scaffolds

As a member of the 4,6-diarylpicolinate class, which has demonstrated pharmacological relevance, this compound serves as a valuable comparator in SAR campaigns [1]. Its unique 6-methyl, 4-(p-tolyl) substitution pattern allows researchers to systematically probe the effects of substituent position and electronics on biological activity, distinguishing it from regioisomers like Methyl 4-methyl-6-phenylpicolinate.

Standardized Building Block for Synthetic Methodology Development

The compound's well-defined structure and commercial availability at 98% purity make it a reliable starting material or reference standard for the development and optimization of new synthetic methodologies, including cross-coupling reactions and C-H functionalization . Its established procurement channels reduce variability in research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-methyl-4-(p-tolyl)picolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.